

Spectroscopic Profile of 4-Phenylisoxazol-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylisoxazol-3(2H)-one

Cat. No.: B15206650

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of **4-Phenylisoxazol-3(2H)-one**. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document presents a predictive spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data, including predicted chemical shifts, absorption frequencies, and fragmentation patterns, serves as a valuable reference for the identification and characterization of **4-Phenylisoxazol-3(2H)-one** in a laboratory setting. Detailed, generalized experimental protocols for acquiring such spectroscopic data are also provided.

Introduction

4-Phenylisoxazol-3(2H)-one is a heterocyclic organic compound belonging to the isoxazolone family. The isoxazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A thorough understanding of the spectroscopic properties of such compounds is fundamental for their synthesis, purification, and structural elucidation. This guide aims to provide a comprehensive, albeit predictive, spectroscopic datasheet for **4-Phenylisoxazol-3(2H)-one** to aid researchers in its study.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Phenylisoxazol-3(2H)-one**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **4-Phenylisoxazol-3(2H)-one**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~10.0 - 12.0	Singlet (broad)	1H	N-H	The broadness is due to proton exchange and hydrogen bonding.
~7.30 - 7.50	Multiplet	5H	Ar-H	Protons of the phenyl ring.
~4.50 - 5.00	Singlet	1H	C4-H	The chemical shift is influenced by the adjacent phenyl and carbonyl groups.

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Phenylisoxazol-3(2H)-one**

Chemical Shift (δ , ppm)	Assignment	Notes
~170 - 175	C=O (C3)	Carbonyl carbon of the isoxazolone ring.
~155 - 160	C=N (C5)	Imine-like carbon in the isoxazole ring.
~130 - 135	Ar-C (Quaternary)	Phenyl carbon attached to the isoxazole ring.
~128 - 130	Ar-CH	Phenyl carbons.
~125 - 128	Ar-CH	Phenyl carbons.
~120 - 125	Ar-CH	Phenyl carbons.
~80 - 85	C4	Methine carbon at position 4.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Phenylisoxazol-3(2H)-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200 - 3000	Broad, Medium	N-H stretch
~3100 - 3000	Medium	Aromatic C-H stretch
~1720 - 1700	Strong	C=O stretch (lactam)
~1610 - 1580	Medium	C=N stretch
~1500 - 1400	Medium to Strong	Aromatic C=C stretch
~760 and ~700	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Predicted Key Fragmentation Patterns for **4-Phenylisoxazol-3(2H)-one** (Electron Ionization)

m/z	Proposed Fragment	Notes
161	[M] ⁺	Molecular ion peak.
133	[M - CO] ⁺	Loss of carbon monoxide from the carbonyl group.
105	[C ₆ H ₅ CO] ⁺	Benzoyl cation, a common fragment for phenyl ketones.
104	[C ₇ H ₆ N] ⁺	Rearrangement and fragmentation of the isoxazole ring.
77	[C ₆ H ₅] ⁺	Phenyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **4-Phenylisoxazol-3(2H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference both spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

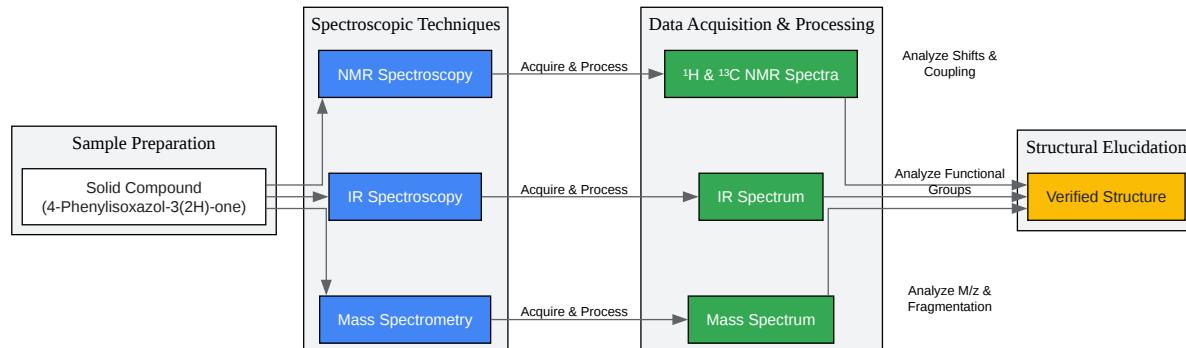
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FT-IR) spectrometer.
 - Record a background spectrum of the empty ATR crystal.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument Setup (Electron Ionization - EI):
 - Use a mass spectrometer equipped with an EI source.
 - Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet.
 - Set the ionization energy to 70 eV.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational, predictive spectroscopic profile for **4-Phenylisoxazol-3(2H)-one**, a compound of interest in medicinal chemistry. The tabulated NMR, IR, and MS data, although not derived from direct experimental measurement, offer a robust starting point for researchers aiming to synthesize or identify this molecule. The included experimental protocols provide a clear methodology for obtaining empirical data, which can then be compared against the predictions laid out in this document for structural confirmation. The successful characterization of **4-Phenylisoxazol-3(2H)-one** and its analogs is a critical step in the exploration of their potential therapeutic applications.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylisoxazol-3(2H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15206650#spectroscopic-data-for-4-phenylisoxazol-3-2h-one-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com